molecular formula C18H23NO4 B11070588 2-[1-Amino-2-(3,4-diethoxyphenyl)ethylidene]cyclohexane-1,3-dione

2-[1-Amino-2-(3,4-diethoxyphenyl)ethylidene]cyclohexane-1,3-dione

Cat. No.: B11070588
M. Wt: 317.4 g/mol
InChI Key: XIZLFIQKSZQMTA-UHFFFAOYSA-N
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Description

2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexanedione core with an amino group and a diethoxyphenyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the amino group, often using reagents like ammonium acetate or primary amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethan-1-amine: Similar in structure but with methoxy groups instead of ethoxy groups.

    2-Amino-1,3,4-thiadiazole derivatives: Known for their antiviral and antimicrobial properties.

Uniqueness

2-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of a cyclohexanedione core with an amino and diethoxyphenyl substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)ethanimidoyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C18H23NO4/c1-3-22-16-9-8-12(11-17(16)23-4-2)10-13(19)18-14(20)6-5-7-15(18)21/h8-9,11,19-20H,3-7,10H2,1-2H3

InChI Key

XIZLFIQKSZQMTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=N)C2=C(CCCC2=O)O)OCC

Origin of Product

United States

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